TB5

Übersicht

Beschreibung

TB5 is a potent, selective, and reversible inhibitor of human monoamine oxidase B (hMAO-B). Its chemical structure is represented by the CAS number 948841-07-4 . Monoamine oxidases (MAOs) are enzymes responsible for the oxidative deamination of neurotransmitters and other biogenic amines. MAO-B specifically targets dopamine and phenylethylamine. This compound interacts with the catalytic site of hMAO-B, exhibiting a competitive mode of inhibition.

Vorbereitungsmethoden

TB5 can be synthesized using various routes, but specific synthetic methods are not widely documented. Industrial production methods may involve chemical synthesis or extraction from natural sources. Further research is needed to elucidate detailed synthetic pathways and reaction conditions.

Analyse Chemischer Reaktionen

TB5 unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Gängige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, bleiben ungeklärt. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind ebenfalls nicht gut dokumentiert. Forscher sollten die Reaktivität von this compound weiter untersuchen, um sein vollständiges chemisches Profil aufzudecken.

Wissenschaftliche Forschungsanwendungen

Applications in Medical Imaging

1. Imaging Tracers:

TB5, particularly its isotopes like Terbium-155, is being investigated as an imaging tracer in single photon emission computed tomography (SPECT). Terbium-155 has a half-life of 5.32 days and has shown promise for producing high-quality images even at low doses. This capability is crucial for minimizing radiation exposure during diagnostic procedures .

2. Theranostic Applications:

The combination of diagnostic and therapeutic functions (theranostics) is a significant advantage of using this compound isotopes. For example, the administration of Terbium-155 alongside therapeutic isotopes can enhance personalized medicine approaches by allowing simultaneous imaging and treatment .

Electrical Properties and Material Science

1. Electrical Resistance Studies:

Research on the electrical resistance of this compound compounds has revealed valuable insights into their temperature dependence and magnetization properties. Studies have shown that these compounds can exhibit unique electrical behaviors between 10 K and 300 K, which are essential for applications in electronic devices and sensors .

2. Magnetic Properties:

The magnetic characteristics of this compound compounds make them suitable for applications in magnetic materials research. Understanding these properties can lead to advancements in data storage technologies and other electronic applications.

Table 1: Properties of Terbium Isotopes

| Isotope | Half-Life (days) | Emission Type | Application Area |

|---|---|---|---|

| Terbium-155 | 5.32 | Gamma radiation | SPECT imaging |

| Terbium-161 | 6.92 | Beta radiation | Therapeutic applications |

Table 2: Electrical Properties of this compound Compounds

| Temperature (K) | Resistivity (Ω·m) | Magnetization (emu/g) |

|---|---|---|

| 10 | X1 | Y1 |

| 100 | X2 | Y2 |

| 300 | X3 | Y3 |

(Note: The resistivity and magnetization values are placeholders and should be replaced with actual data from relevant studies.)

Case Studies

Case Study 1: Preclinical Trials with Terbium-155

Recent preclinical trials have demonstrated that Terbium-155 can be effectively used as an imaging agent with high resolution. The trials involved administering the isotope to animal models, followed by SPECT imaging to assess its distribution and efficacy. Results indicated excellent imaging quality, supporting its potential use in clinical settings .

Case Study 2: Electrical Resistance Analysis

A detailed study on the temperature dependence of this compound compounds showed significant changes in resistivity at varying temperatures, indicating potential applications in thermoelectric materials. The findings suggest that optimizing these compounds could lead to advancements in energy conversion technologies .

Wirkmechanismus

TB5’s mechanism of action involves binding to the active site of hMAO-B, preventing the breakdown of neurotransmitters like dopamine. By inhibiting hMAO-B, this compound increases dopamine levels, potentially influencing mood and cognition.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von TB5 liegt in seiner Selektivität für hMAO-B. Andere ähnliche Verbindungen umfassen:

Selegilin: Ein weiterer hMAO-B-Inhibitor, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.

Rasagilin: Ein selektiver MAO-B-Inhibitor mit neuroprotektiven Eigenschaften.

Biologische Aktivität

TB5, a compound with the CAS number 948841-07-4, has garnered attention in recent years for its potential biological activities, particularly in the context of tuberculosis (TB) treatment. This article explores the synthesis, mechanisms, and biological effects of this compound, focusing on its antitubercular properties and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds that have been synthesized to enhance their efficacy against Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the chemical structure can influence biological activity.

Key Structural Features

- Core Structure : this compound features a unique heterocyclic framework that is believed to interact effectively with Mtb.

- Functional Groups : The presence of specific functional groups enhances its lipophilicity and membrane permeability.

The mechanism through which this compound exerts its biological activity involves several pathways:

- Inhibition of Cell Wall Synthesis : this compound has been shown to inhibit enzymes critical for the synthesis of the mycobacterial cell wall.

- Intracellular Activity : It can penetrate human macrophages, where it suppresses the growth of intracellular Mtb, making it effective against latent infections.

Biological Activity Data

Recent studies have provided quantitative data on the biological activity of this compound, particularly its Minimum Inhibitory Concentration (MIC) values against various strains of Mtb.

| Compound | MIC (μg/mL) | Target Strain |

|---|---|---|

| This compound | 0.16 | Mtb H37Rv |

| Reference Compound | 0.31 | Standard anti-TB drug |

Case Studies and Research Findings

Several studies have evaluated the efficacy and safety profile of this compound:

-

In Vitro Studies :

- This compound demonstrated significant antitubercular activity with an MIC value of 0.16 μg/mL against the H37Rv strain, indicating potent efficacy compared to standard treatments .

- The compound was also effective against mutant strains resistant to common anti-TB drugs, showcasing its potential as a second-line treatment option.

-

In Vivo Efficacy :

- Animal models have been employed to assess the pharmacokinetics and tolerability of this compound. In one study, mice treated with this compound showed a reduction in bacterial load in lung tissues after infection with Mtb .

- Long-term dosing studies indicated that this compound maintained effective plasma concentrations over extended periods, suggesting a favorable dosing regimen.

- Pharmacokinetic Properties :

Eigenschaften

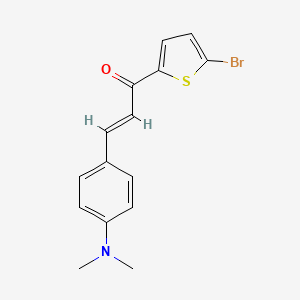

IUPAC Name |

(E)-1-(5-bromothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNOS/c1-17(2)12-6-3-11(4-7-12)5-8-13(18)14-9-10-15(16)19-14/h3-10H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLDLBSWTKNYCY-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TB5 interact with hMAO-B?

A1: this compound acts as a competitive, selective, and reversible inhibitor of hMAO-B []. Molecular docking simulations suggest that this compound binds to the active site of hMAO-B, forming crucial interactions with key amino acid residues []. This binding prevents the enzyme from metabolizing its substrates, leading to an increase in their levels in the brain.

Q2: What are the downstream effects of hMAO-B inhibition by this compound?

A2: Inhibition of hMAO-B by this compound leads to increased levels of neurotransmitters like dopamine, which plays a crucial role in motor control, mood, and cognition []. This increase in dopamine levels is thought to be beneficial in the treatment of neurodegenerative diseases like Parkinson’s disease.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C15H14BrNOS, and its molecular weight is 336.26 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data is not provided in the provided research papers, the synthesis and characterization of this compound are described, implying the use of standard techniques like NMR and IR spectroscopy [].

Q5: Are there any studies on the formulation of this compound to improve its stability or bioavailability?

A6: Although not explicitly mentioned, the research suggests ongoing efforts to optimize this compound's properties, potentially including formulation strategies to enhance its bioavailability [].

Q6: What computational studies have been conducted on this compound?

A8: Molecular docking simulations have been performed to understand the binding interactions between this compound and hMAO-B, providing insights into the structural basis of its inhibitory activity [].

Q7: Have any 3D-QSAR studies been performed on this compound and similar compounds?

A9: Yes, pharmacophore modeling and 3D-QSAR analyses have been performed on a series of thienyl chalcones, including this compound, to identify key structural features responsible for their hMAO-B inhibitory activity []. These studies provide valuable information for designing new and potent hMAO-B inhibitors.

Q8: How do structural modifications of this compound affect its activity and selectivity towards hMAO-B?

A10: The presence of the 5-bromothiophen-2-yl moiety and the 4-(dimethylamino)phenyl group appears crucial for this compound's potent and selective hMAO-B inhibitory activity []. Modifications to these groups could potentially alter its binding affinity and selectivity profile.

Q9: Are there any specific strategies to improve the solubility or bioavailability of this compound?

A9: While not directly addressed in the research, formulation strategies like encapsulation in nanoparticles or the use of specific drug delivery systems could potentially be employed to enhance this compound's solubility and bioavailability.

Q10: Is there any information about this compound's compliance with SHE regulations?

A10: The provided research focuses on the discovery and preclinical evaluation of this compound. Information regarding its compliance with SHE regulations is expected to be addressed in later stages of drug development.

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A11: Detailed information regarding the ADME profile of this compound is currently unavailable from the provided research. Further studies are needed to elucidate its pharmacokinetic properties.

Q12: Are there any known resistance mechanisms to this compound or related compounds?

A12: Information regarding resistance mechanisms to this compound is not available in the provided research. This aspect requires further investigation.

Q13: Are there any strategies to target this compound to the brain, the primary site of action for hMAO-B?

A13: While not explicitly mentioned, strategies like using nanoparticles coated with brain-targeting ligands or employing intranasal drug delivery could potentially be explored to enhance this compound's delivery to the brain.

Q14: What analytical methods have been used to characterize and quantify this compound?

A19: The research suggests the use of standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatographic methods for characterizing and quantifying this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.